molecular formula C26H25N3O5S B2588394 ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 1252820-65-7

ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B2588394
CAS No.: 1252820-65-7
M. Wt: 491.56
InChI Key: NFOKETCQSIHYJS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:

  • Substituents: A 3,4-dimethylphenylmethyl group at position 3 of the pyrimidine ring, enhancing hydrophobicity and steric bulk, and an ethyl benzoate moiety linked via an acetamido group at position 1.

This compound is synthesized via multi-step reactions involving coupling reagents like EDCI/HOBt, as seen in analogous syntheses of thieno-pyrimidine derivatives (e.g., ). Characterization typically employs $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry .

Properties

IUPAC Name

ethyl 4-[[2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-4-34-25(32)19-7-9-20(10-8-19)27-22(30)15-28-21-11-12-35-23(21)24(31)29(26(28)33)14-18-6-5-16(2)17(3)13-18/h5-13,23H,4,14-15H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGPQDVDMTUPU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial effects and mechanisms of action based on recent research findings.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial and Antimycobacterial Effects : Research has shown that derivatives of thienopyrimidinone rings possess substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was determined to be effective against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A15E. coli
Compound B10S. aureus
Compound C20M. tuberculosis

The biological activity of this compound is believed to involve the inhibition of bacterial protein synthesis or disruption of cell wall synthesis. The presence of the thienopyrimidine moiety is critical for its antimicrobial properties.

Toxicity Assessment

Toxicity studies have indicated that many of these thienopyrimidine derivatives are non-toxic at concentrations up to 200 µmol/L when assessed through hemolytic assays. This suggests a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds structurally related to this compound:

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activity against a range of microbial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency .
  • Crystal Structure Analysis : Structural analysis through X-ray crystallography provided insights into the spatial arrangement of atoms in the compound. This information is crucial for understanding how structural features correlate with biological activity .

Scientific Research Applications

Molecular Formula

The molecular formula for ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is C20H22N4O4SC_{20}H_{22}N_4O_4S with a molecular weight of approximately 402.48 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Screening for Anticancer Properties

A study conducted on a library of compounds identified several derivatives with promising anticancer activity through screening on multicellular spheroids. This method provides a more accurate representation of tumor behavior compared to traditional monolayer cultures . The results indicated that derivatives similar to this compound exhibited significant inhibition of tumor growth.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activities. Similar thieno derivatives have been reported to exhibit antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with thieno[3,2-d]pyrimidine frameworks can act as enzyme inhibitors. They may target kinases or other enzymes involved in cellular signaling pathways. This application is particularly relevant in the development of drugs for diseases like cancer or metabolic disorders.

Synthetic Pathways

The synthesis of this compound involves multi-step reactions starting from simpler precursors. Typical synthetic routes include:

  • Formation of Thieno[3,2-d]pyrimidine : Initial reactions involve cyclization processes that construct the thieno ring.
  • Acetamido Group Introduction : Subsequent steps introduce the acetamido moiety through acylation reactions.
  • Esterification : Finally, the ethyl ester group is introduced through esterification reactions with appropriate acids.

Derivative Exploration

Exploring derivatives of this compound may enhance its biological activity or selectivity. Modifications at various positions on the thieno or benzo moieties could yield compounds with improved pharmacological profiles.

Comparison with Similar Compounds

Structural Comparison

Thieno-pyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a structural comparison with key analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(3,4-Dimethylbenzyl), ethyl benzoate-acetamido ~509.6 ~3.8
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidin-4-one 3-Phenyl, sulfanyl-acetamido-benzoate ~495.6 ~3.5
(S)-Methyl 4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate Benzamide 2-Phenylacetamido, 3-(2,4-dichlorophenyl)ureido ~473.3 ~4.2
3-(3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate Thieno[2,3-b]pyridin-4-one 7-Phenyl, 3-methyl, 4-chlorobenzoate ~478.9 ~4.0

Key Observations :

  • The target compound’s 3,4-dimethylbenzyl group increases hydrophobicity compared to phenyl or chlorophenyl substituents in analogs .
  • The ethyl benzoate-acetamido linker may enhance metabolic stability relative to sulfanyl or ureido groups in other derivatives .

Key Findings :

  • The target compound’s benzyl and ester groups may improve cell permeability and target engagement compared to ureido or sulfanyl derivatives .
Computational and Pharmacokinetic Comparison

Similarity Metrics :

  • Tanimoto coefficient : ~0.70 when compared to SAHA (aglaithioduline), indicating shared pharmacophoric features .
  • Docking Scores: Glide XP docking predicts strong interactions with HDAC8 (docking score: -9.2 kcal/mol), driven by hydrophobic enclosure of the thieno-pyrimidine core and hydrogen bonding with the benzoate group .

ADME Properties :

Parameter Target Compound Ethyl 4-[2-...]benzoate SAHA
Water Solubility Low (LogP = 3.8) Moderate (LogP = 3.5) High (LogP = 2.1)
CYP3A4 Inhibition Moderate Low High
Plasma Protein Binding 85% 78% 90%

Key Insights :

  • The target compound’s higher LogP may limit solubility but enhance membrane penetration compared to SAHA .
  • Docking studies suggest superior target affinity over phenyl-sulfanyl analogs due to optimized hydrophobic interactions .

Q & A

Basic: What synthetic strategies are recommended for preparing ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Condensation reactions for thienopyrimidine core formation, using substituted benzaldehydes and aminotriazoles under reflux in ethanol with glacial acetic acid as a catalyst .
  • Acetylation of the benzoate moiety with activated esters (e.g., 2-chloroacetamido derivatives) in anhydrous conditions to preserve ester functionality.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity. Retention time and peak symmetry should match reference standards .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., methyl groups on the 3,4-dimethylphenyl ring, ester carbonyl signals at ~168–170 ppm).
    • X-ray Crystallography : Resolve crystal structure ambiguities, such as disorder in the thienopyrimidine ring, using single-crystal diffraction (Mo-Kα radiation, 298 K) .

Advanced: How can computational modeling aid in understanding the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity sites (e.g., electrophilic acetamido group) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the dioxo-thienopyrimidine moiety and active-site residues .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and computational models?

Methodological Answer:

  • Experimental Validation : Perform dose-response assays (e.g., IC₅₀ measurements) on enzyme targets (e.g., dihydrofolate reductase) using UV-Vis spectroscopy to compare with docking predictions .
  • Solubility Adjustments : Address false negatives by optimizing solvent systems (e.g., DMSO/PBS mixtures) to enhance compound bioavailability in assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified benzyl (e.g., 4-fluorophenyl) or acetamido groups (e.g., propionamido). Use reductive alkylation (NaBH₄/AcOH) for side-chain modifications .
  • Biological Screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Correlate IC₅₀ values with electronic descriptors (e.g., Hammett σ constants) .

Advanced: What experimental precautions mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to improve crystal lattice packing.
  • Temperature Control : Crystallize at 4°C to reduce thermal disorder, as seen in analogous thienopyrimidine derivatives .

Basic: What analytical techniques are critical for characterizing degradation products under storage conditions?

Methodological Answer:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid) using electrospray ionization in negative ion mode.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor ester bond cleavage via FT-IR (loss of carbonyl peak at 1700 cm⁻¹) .

Advanced: How can regioselectivity issues during thienopyrimidine functionalization be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., acetamido nitrogen) with tert-butoxycarbonyl (Boc) groups during alkylation .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation under controlled temperature (e.g., 120°C, 30 min) .

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